Ald-CH2-PEG4-Boc

PROTAC synthesis Orthogonal bioconjugation Heterobifunctional linker design

Ald-CH2-PEG4-Boc (CAS 1415329-20-2) is a heterobifunctional polyethylene glycol (PEG) linker with an aldehyde group at one terminus and a Boc-protected propanoate at the other. The aldehyde undergoes reductive amination with primary amines or oxime/hydrazone ligation, while the Boc group can be deprotected to yield a free carboxylic acid for further coupling.

Molecular Formula C15H28O7
Molecular Weight 320.38 g/mol
Cat. No. B15542288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-CH2-PEG4-Boc
Molecular FormulaC15H28O7
Molecular Weight320.38 g/mol
Structural Identifiers
InChIInChI=1S/C15H28O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h5H,4,6-13H2,1-3H3
InChIKeySCAAICMVIUVGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ald-CH2-PEG4-Boc Procurement Guide: What Makes This PEG4 Aldehyde Linker Unique


Ald-CH2-PEG4-Boc (CAS 1415329-20-2) is a heterobifunctional polyethylene glycol (PEG) linker with an aldehyde group at one terminus and a Boc-protected propanoate at the other. The aldehyde undergoes reductive amination with primary amines or oxime/hydrazone ligation, while the Boc group can be deprotected to yield a free carboxylic acid for further coupling . Its four-unit PEG backbone provides aqueous solubility and conformational flexibility. This linker is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates requiring orthogonal functional handles and a defined PEG spacer .

Why Ald-CH2-PEG4-Boc Cannot Be Replaced by Generic PEG Linkers Without Evidence


PEG-based heterobifunctional linkers are not interchangeable, even within the same nominal PEG length category. The terminal functional groups dictate orthogonal conjugation chemistry and compatibility with downstream deprotection or coupling steps . Linker length directly governs ternary complex geometry and degradation efficiency in PROTAC applications; PEG2, PEG4, PEG6, and PEG8 variants produce markedly different degradation potencies depending on the specific E3 ligase-target protein pair [1]. The physical properties of the linker—including LogP and solubility—also affect overall conjugate hydrophilicity, cellular permeability, and nonspecific binding . Procurement decisions based solely on PEG chain length or lowest cost, without evaluating terminal functionality, chemical compatibility, and length-activity relationships, risk synthesizing ineffective degraders or conjugates that fail in downstream assays.

Ald-CH2-PEG4-Boc: Quantitative Differentiation Evidence vs. Closest Analogs


Ald-CH2-PEG4-Boc vs. N3-PEG4-Boc: Terminal Aldehyde Enables Orthogonal Conjugation Not Possible with Azide

Ald-CH2-PEG4-Boc terminates in an aldehyde group capable of reductive amination with primary amines or oxime/hydrazone ligation. In contrast, the common alternative N3-PEG4-Boc terminates in an azide group requiring copper-catalyzed or strain-promoted click chemistry with alkyne-containing partners . The aldehyde chemistry is orthogonal to azide-alkyne cycloaddition, enabling sequential conjugation strategies where both handle types are needed in the same synthesis .

PROTAC synthesis Orthogonal bioconjugation Heterobifunctional linker design

Aldehyde Linkers (Including Ald-CH2-PEG4-Boc) Exhibit 3–4× Faster Conjugation Kinetics Than NHS Ester Linkers

Reductive amination using aldehyde-functionalized PEG linkers demonstrates 3–4 times greater Vmax per accessible amine (Vmax/NH2) compared to N-hydroxysuccinimide (NHS) ester chemistry with linkers of identical PEG length [1]. Aldehyde chemistry also produces a distinct panel of conjugation sites and offers a broader tunable linker-to-protein ratio range, enabling either single-conjugation with high yield or homogeneous poly-conjugation by controlling initial linker concentration [2].

Bioconjugation kinetics Antibody-drug conjugate PEGylation efficiency

PEG4 Linker Length Tunes Ternary Complex Geometry: PEG4 Favors Sterically Constrained Pockets vs. PEG6/PEG8

Among PEG linker variants, the four-unit oligomer (PEG4) imposes a near-rigid span that is particularly advantageous for targets with buried or sterically congested binding pockets, whereas longer variants (PEG6, PEG8) provide additional conformational freedom suitable for targets undergoing large domain rearrangements [1]. In a systematic PROTAC evaluation, PEG linker length directly determined GSPT1 degradation efficiency, with the study demonstrating for the first time that degradation of the translation termination factor GSPT1 depends on the length of the flexible PEG chain linker [2].

PROTAC linker optimization Ternary complex stability Targeted protein degradation

LogP = 0.08: Ald-CH2-PEG4-Boc Exhibits Controlled Hydrophilicity, Distinguishing It from Shorter PEG Linkers

Ald-CH2-PEG4-Boc has a calculated LogP of 0.08, indicating a balanced hydrophilic profile that enhances aqueous solubility of the final PROTAC conjugate without excessive polarity that would impair passive membrane permeability . This value is approximately 1-1.5 LogP units lower than analogous alkyl linkers and distinct from shorter PEG variants (e.g., Ald-CH2-PEG2-t-butyl ester), which have lower molecular weight and faster clearance but reduced aqueous solubility .

PROTAC physicochemical properties Linker hydrophilicity Cellular permeability

Boc-Protected Propanoate Enables Controlled Deprotection Orthogonal to Aldehyde Conjugation

Ald-CH2-PEG4-Boc contains a tert-butyloxycarbonyl (Boc)-protected propanoate terminus that remains stable during aldehyde-based conjugation reactions (reductive amination, oxime/hydrazone ligation). After aldehyde conjugation is complete, the Boc group can be cleaved under mild acidic conditions (e.g., TFA) to reveal a free carboxylic acid for subsequent EDC/NHS coupling to amine-containing ligands . This differs from linkers with free carboxylic acids (e.g., Acid-PEG4-t-butyl ester), which would self-react or compete during the first conjugation step .

Orthogonal protecting group strategy Sequential bioconjugation Linker functionalization

Commercial Availability: Ald-CH2-PEG4-Boc Offers ≥98% Purity, Distinguishing It from Lower-Purity Generic Sources

Ald-CH2-PEG4-Boc is commercially available from multiple established vendors with purity specifications ranging from ≥95% to ≥98% . Higher purity reduces the risk of PEG oligomer impurities and unreacted starting materials that can confound PROTAC synthesis yields and biological assay interpretation .

PROTAC linker procurement High-purity PEG reagents Quality control specifications

Ald-CH2-PEG4-Boc: Optimal Application Scenarios Based on Quantitative Evidence


PROTAC Synthesis Requiring PEG4 Spacer and Orthogonal Aldehyde/Boc Handles

Ald-CH2-PEG4-Boc is optimally deployed in PROTAC campaigns where the target protein ligand bears a primary amine for aldehyde conjugation, and the E3 ligase ligand requires a carboxylic acid handle for coupling. The Boc-protected propanoate remains inert during the initial reductive amination step, then is deprotected to yield a free carboxylic acid for E3 ligase ligand attachment . The PEG4 length provides a near-rigid span (~1.5-2 nm) suited for targets with sterically constrained binding pockets, and screening this length against PEG6 and PEG8 variants is standard practice to identify the optimal linker for a given E3 ligase-target pair [1].

Antibody-Drug Conjugate (ADC) Payload Attachment via Reductive Amination

For ADC development, Ald-CH2-PEG4-Boc enables rapid and site-selective conjugation to lysine residues on antibodies via reductive amination. Aldehyde-PEG chemistry exhibits 3–4× faster Vmax per amine compared to NHS ester chemistry with identical PEG length, reducing reaction time and minimizing antibody aggregation during conjugation . The PEG4 spacer improves the aqueous solubility and pharmacokinetic profile of the final ADC without introducing immunogenicity [1].

Sequential Orthogonal Bioconjugation Requiring Aldehyde-First Chemistry

In multi-step bioconjugation workflows where an aldehyde-reactive payload (e.g., amine-containing drug, fluorophore, or targeting ligand) must be attached before a carboxylic acid-mediated conjugation, Ald-CH2-PEG4-Boc is the linker of choice. The Boc group remains stable during reductive amination (pH 5.5-6.5 with NaBH3CN) or oxime ligation (pH 6.5-7.5), enabling quantitative first-step conjugation . Subsequent TFA-mediated deprotection reveals the free carboxylic acid for EDC/NHS coupling without cross-reactivity [1].

PROTAC Library Synthesis with PEG Linker Length as a SAR Variable

Ald-CH2-PEG4-Boc is an essential component in systematic PROTAC linker optimization libraries where PEG length (PEG2, PEG4, PEG6, PEG8) is varied while maintaining identical terminal aldehyde and Boc functionalities . The PEG4 variant offers balanced conformational constraint and solubility, making it a critical comparator against shorter PEG2 (restricted reach, faster clearance) and longer PEG6/PEG8 variants (greater flexibility, potentially reduced cellular uptake) [1]. Parallel screening of these homologues is a standard first step in PROTAC optimization campaigns.

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